molecular formula C16H16N2O4S B6395261 2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261938-77-5

2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%

Cat. No. B6395261
CAS RN: 1261938-77-5
M. Wt: 332.4 g/mol
InChI Key: JSWLIPXIELDFAM-UHFFFAOYSA-N
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Description

2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, also known as 2-Pyrrolidinylsulfonylphenylnicotinic acid (2-PSPN), is a synthetic nicotinic acid derivative with a pyrrolidinylsulfonyl group at the para position of the phenyl ring. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). The compound is widely used in laboratory experiments to study the effects of FAAH inhibition on a variety of biological processes.

Scientific Research Applications

2-PSPN has been used in a variety of scientific research applications. It has been used to study the effects of FAAH inhibition on the endocannabinoid system, to investigate the role of FAAH in the regulation of lipid metabolism, and to study the pharmacokinetics and pharmacodynamics of FAAH inhibitors. Additionally, it has been used to study the effects of FAAH inhibition on the regulation of pain and inflammation, as well as to investigate the role of FAAH in the regulation of neurotransmitter release.

Mechanism of Action

2-PSPN works by binding to the active site of the FAAH enzyme, which prevents the enzyme from breaking down fatty acid amides. This leads to an accumulation of fatty acid amides, which can then bind to their respective receptors and activate the endocannabinoid system.
Biochemical and Physiological Effects
2-PSPN has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoid anandamide in the brain, which can lead to increased pain relief, anti-inflammatory effects, and anxiolytic effects. Additionally, it has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which can lead to improved mood and cognitive performance.

Advantages and Limitations for Lab Experiments

2-PSPN is a useful tool for laboratory experiments due to its high potency and selectivity for FAAH inhibition. It has the advantage of being able to rapidly inhibit FAAH, allowing for rapid changes in endocannabinoid levels. However, it has the limitation of not being able to differentiate between the effects of FAAH inhibition on different endocannabinoid receptors, as it inhibits all FAAH-mediated endocannabinoid breakdown.

Future Directions

The use of 2-PSPN in laboratory experiments has opened up a variety of potential future directions. For example, further research could be conducted to investigate the effects of FAAH inhibition on the regulation of appetite and energy metabolism. Additionally, further research could be conducted to investigate the effects of FAAH inhibition on the regulation of learning and memory. Finally, further research could be conducted to investigate the effects of FAAH inhibition on the regulation of stress and emotion.

Synthesis Methods

2-PSPN is synthesized by a two-step reaction. In the first step, the pyrrolidinylsulfonyl group is introduced to the phenyl ring of nicotinic acid by reacting it with a thiol reagent. In the second step, the resulting intermediate is reacted with an alkyl halide reagent to form the final product.

properties

IUPAC Name

2-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-16(20)14-4-3-9-17-15(14)12-5-7-13(8-6-12)23(21,22)18-10-1-2-11-18/h3-9H,1-2,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWLIPXIELDFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688474
Record name 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-77-5
Record name 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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